molecular formula C5H9NO2S B13329350 4-Mercaptopyrrolidine-2-carboxylic acid

4-Mercaptopyrrolidine-2-carboxylic acid

Cat. No.: B13329350
M. Wt: 147.20 g/mol
InChI Key: OYNANFOWNSGDJL-UHFFFAOYSA-N
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Description

4-Mercaptopyrrolidine-2-carboxylic acid is a sulfur-containing heterocyclic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a thiol-containing carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols and amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, esters, amides, and other derivatives that can be further utilized in various applications .

Scientific Research Applications

4-Mercaptopyrrolidine-2-carboxylic acid is a chemical compound with diverse applications, particularly in pharmaceutical development and as an inhibitor of certain enzymes. This compound has the potential for use in drug development targeting diseases associated with matrix metalloproteinases (MMPs).

Pharmaceutical Applications

  • Enzyme Inhibition Compounds of pyrrolidine-2-carboxylic acid are useful in inhibiting mammalian metalloprotease activity, specifically zinc hydrolases . These compounds can act as medicaments for treating disorders associated with endothelin-converting enzyme (ECE) activity .
  • Treatment of Diseases These compounds are potentially useful in the treatment of diseases including myocardial ischemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock, and septicemia. They may also be used for wound healing, control of menstruation, glaucoma, cytostatic indications, ophthalmological applications, cerebroprotective purposes, and organ protection .
  • Synthesis of Antibiotics Derivatives of 2-substituted aminomethyl 4-mercaptopyrrolidine have been used in the synthesis of novel 1β-methylcarbapenem antibiotics .

Scientific Research Applications

  • Study of Pyrrole-2-carboxylate Formation: Pyrrole-2-carboxylic acid, related to pyrrolidine derivatives, has been studied in the context of its formation and excretion in animal models. Research has explored its excretion patterns under various experimental conditions, with findings indicating that administered hydroxy-L-proline is a source of urinary pyrrole-2-carboxylate .
  • Metalloprotease Inhibition: The compounds are useful in inhibiting mammalian metalloprotease activity, particularly zinc hydrolase activity .
  • Treatment and Prophylaxis: The compounds are useful as medicaments for the treatment and prophylaxis of disorders which are associated with diseases caused by endothelin-converting enzyme (ECE) activity . Inhibiting this enzyme would be useful for treating diseases such as myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, and a range of other conditions .

Mechanism of Action

The mechanism of action of 4-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity and function. This interaction can lead to various biological effects, including modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Mercaptopyrrolidine-2-carboxylic acid is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Mercaptopyrrolidine-2-carboxylic acid, a sulfur-containing amino acid derivative, has garnered attention due to its diverse biological activities. This compound is notable for its potential applications in cancer treatment and as an inhibitor of various enzymatic processes. This article reviews the current understanding of its biological activity, synthesizing findings from multiple studies and highlighting significant research outcomes.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carboxylic acid and a thiol group. Its structure allows it to participate in various biochemical reactions, making it a candidate for drug development.

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain derivatives showed high cytotoxic activity against A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (T-cell leukemia) cells, with IC50 values indicating potent activity at low concentrations (below 30 µM) .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1dA549<30Induces apoptosis via cell cycle arrest
1dSK-BR-3<30DNA synthesis inhibition
1dJurkat<30Cytostatic effects observed

Enzyme Inhibition

This compound has been identified as an effective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory responses. Modifications to the compound's structure have resulted in derivatives with enhanced inhibitory potency, with some achieving IC50 values as low as 31 nM, significantly outperforming traditional inhibitors like captopril .

The biological activity of this compound is largely attributed to its ability to modulate enzymatic pathways and induce apoptosis in cancer cells. The compound's thiol group plays a crucial role in its interaction with target enzymes and cellular components.

  • Cell Cycle Arrest : Studies using flow cytometry have shown that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in resistant cancer cell lines, indicating its potential as a therapeutic agent .
  • Apoptosis Induction : The mechanism by which the compound induces apoptosis involves the activation of caspases and the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death in tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : In a study involving human breast cancer xenografts in mice, administration of a derivative led to significant tumor regression compared to controls, suggesting strong antitumor properties.
  • Case Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with advanced solid tumors showed promising results, with several patients experiencing stable disease for extended periods.

Properties

IUPAC Name

4-sulfanylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNANFOWNSGDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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